molecular formula C15H16O2 B13750660 [1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy-

[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy-

Cat. No.: B13750660
M. Wt: 228.29 g/mol
InChI Key: YCKIEIRCSYXGNE-UHFFFAOYSA-N
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Description

[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy- is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This particular compound has additional functional groups: a hydroxyl group at the 2-position, an ethyl group at the 3-position, and a methoxy group at the 4-position. These modifications impart unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy- can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and a base to couple an aryl halide with an aryl boronic acid. For this compound, the starting materials would be appropriately substituted aryl halides and boronic acids .

Another method involves the Friedel-Crafts alkylation, where an alkyl group is introduced to the biphenyl core using an alkyl halide and a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of biphenyl derivatives often employs scalable methods like the Wurtz-Fittig reaction, which involves the coupling of aryl halides in the presence of sodium metal . This method is advantageous for large-scale synthesis due to its simplicity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Regeneration of hydroxyl groups.

    Substitution: Introduction of halogens or nitro groups on the benzene rings.

Scientific Research Applications

[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy- involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The compound may inhibit enzymes or interact with receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: The parent compound without additional functional groups.

    [1,1-Biphenyl]-2-ol: Lacks the ethyl and methoxy groups.

    [1,1-Biphenyl]-4-methoxy-: Lacks the hydroxyl and ethyl groups.

Uniqueness

[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy- is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups allows for diverse chemical reactivity and potential biological activities that are not observed in simpler biphenyl derivatives .

Properties

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

2-ethyl-3-methoxy-6-phenylphenol

InChI

InChI=1S/C15H16O2/c1-3-12-14(17-2)10-9-13(15(12)16)11-7-5-4-6-8-11/h4-10,16H,3H2,1-2H3

InChI Key

YCKIEIRCSYXGNE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1O)C2=CC=CC=C2)OC

Origin of Product

United States

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